molecular formula C9H11Cl2FN2S B1378108 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 1384428-93-6

2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B1378108
CAS No.: 1384428-93-6
M. Wt: 269.17 g/mol
InChI Key: MNFHERHNXJWRDX-UHFFFAOYSA-N
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Description

2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride is a fluorinated benzothiazole derivative with a primary amine group attached via an ethyl linker. The compound’s structure combines a benzothiazole core (a bicyclic aromatic system containing sulfur and nitrogen) with a 5-fluoro substituent, enhancing its electronic and steric properties. The dihydrochloride salt form improves solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

2-(5-fluoro-1,3-benzothiazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2S.2ClH/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11;;/h1-2,5H,3-4,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFHERHNXJWRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(S2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoro-2-aminobenzothiazole with ethylene diamine under controlled conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
The compound is being investigated for its potential as a pharmacophore in drug development. Research indicates that derivatives of benzothiazole exhibit antimicrobial and anticancer activities. Studies have shown that 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride interacts with specific molecular targets, enhancing its efficacy against various pathogens and cancer cell lines .

Mechanism of Action
The mechanism involves the compound's interaction with enzymes or receptors, where the fluorine atom enhances binding affinity. This property allows it to modulate biochemical pathways effectively, making it a candidate for further drug development.

Materials Science

Synthesis of Advanced Materials
Due to its electronic properties, 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride is utilized in synthesizing advanced materials such as polymers and dyes. The compound's unique structure allows for the modification of material properties, which can lead to innovations in electronic devices and coatings .

Biological Studies

Probe in Enzyme Interactions
In biological research, this compound serves as a probe to study enzyme interactions and cellular pathways. Its ability to selectively bind to biological targets makes it valuable for understanding complex biological systems and disease mechanisms .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Benefits
Medicinal ChemistryAntimicrobial and anticancer drug developmentEnhanced binding affinity; modulation of pathways
Materials ScienceSynthesis of polymers and dyesImproved electronic properties; innovative applications
Biological StudiesProbe for enzyme interactionsInsight into biological mechanisms

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine exhibited significant cytotoxic effects against various cancer cell lines. The research highlighted the compound's ability to induce apoptosis in cancer cells through specific molecular pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, suggesting potential applications in treating infections caused by multi-drug resistant organisms.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antimicrobial or anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Heterocycle Salt Form Key Features
2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride C₉H₁₀Cl₂FN₂S 283.17 g/mol 5-Fluoro Benzothiazole Dihydrochloride Enhanced electronic effects due to fluorine; improved solubility in polar solvents
2-(5-Chloro-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride C₉H₁₂Cl₂N₄ 267.13 g/mol 5-Chloro Benzodiazole (N,N) Dihydrochloride Chlorine increases steric bulk; benzodiazole core may alter binding affinity
(1R)-1-(Thiophen-3-yl)ethan-1-amine hydrochloride C₆H₁₀ClNS 171.67 g/mol Thiophene None (acyclic) Hydrochloride Chiral center introduces stereochemical complexity; lacks aromatic heterocycle
5-Chloro-4-methylpyridin-2-amine C₆H₇ClN₂ 142.59 g/mol 5-Chloro, 4-Me Pyridine None Smaller molecular weight; methyl group may enhance lipophilicity

Key Comparative Insights

Substituent Effects: The 5-fluoro group in the target compound reduces metabolic degradation compared to 5-chloro analogs, as fluorine’s electronegativity and small size favor stronger hydrogen bonding and resistance to oxidative enzymes.

Heterocycle Variations: Benzothiazole (S and N in the ring) vs. Benzodiazoles, with additional nitrogen, may exhibit stronger hydrogen-bonding capacity .

Salt Form and Solubility: Dihydrochloride salts (as in the target compound) generally offer higher aqueous solubility than monohydrochloride or free-base forms, critical for in vitro assays.

Pharmacological Implications :

  • Fluorinated benzothiazoles are often prioritized in drug discovery for their balanced lipophilicity and metabolic stability. For example, analogs like 2-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine have shown promise as serotonin receptor ligands.

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis follows established routes for benzothiazole derivatives, including cyclization of thioureas and subsequent amine functionalization. However, fluorination at the 5-position requires specialized reagents (e.g., Selectfluor®), increasing production costs .
  • Biological Data Gaps: While structural analogs are well-studied, specific data on the target compound’s pharmacokinetics or toxicity remain sparse.

Biological Activity

2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride is a benzothiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a fluorine atom in its structure enhances its lipophilicity, potentially improving its pharmacological efficacy and binding affinity to biological targets. This article reviews the biological activity of this compound, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The molecular formula of 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride is C9H11Cl2FN2SC_9H_{11}Cl_2FN_2S, with a molecular weight of 269.17 g/mol. Its unique structure is characterized by a benzothiazole moiety substituted with a fluorine atom and an ethylamine group, which contributes to its biological activity.

Antimicrobial Activity

Benzothiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine exhibit significant activity against various microbial strains. For instance, research involving similar benzothiazole compounds demonstrated effective inhibition of Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus using broth microdilution methods .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are attributed to its ability to inhibit cyclooxygenase enzymes, which play a critical role in inflammatory pathways. Molecular docking studies indicate that 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine can effectively bind to these enzymes, suggesting a mechanism for its anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. In vitro assays conducted on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that compounds with similar structures exhibit significant antitumor activity. For example, certain derivatives showed IC50 values in the low micromolar range, indicating potent inhibition of cell proliferation .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
2-(5-Chloro-1,3-benzothiazol-2-yl)ethan-1-amineChlorine instead of FluorineAntimicrobial
2-(6-Methylbenzothiazol-2-yl)ethan-1-aminesMethyl substitutionAnticancer
2-(4-Nitrobenzothiazol-2-yl)ethanaminesNitro groupAnti-inflammatory

The structural differences among these compounds significantly influence their biological activity profiles. The fluorinated structure of 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine enhances its bioavailability compared to non-fluorinated analogs.

Case Studies

A notable case study involved the evaluation of newly synthesized benzothiazole derivatives for their anticancer properties. The study utilized both 2D and 3D cell culture methods to assess the cytotoxicity against various cancer cell lines. Results indicated that compounds related to 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine showed higher activity in 2D assays compared to 3D assays, highlighting the importance of cellular context in drug efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride?

  • Answer : The synthesis typically involves condensation reactions between 5-fluoro-1,3-benzothiazol-2-amine derivatives and appropriate acylating or alkylating agents. For example:

  • Method A : React 5-fluoro-1,3-benzothiazol-2-amine with chloroacetyl chloride in pyridine under stirring at room temperature. Purify via recrystallization from methanol .
  • Method B : Use triethylamine as a base in dioxane to facilitate coupling with chloroacetyl chloride, followed by filtration and recrystallization from ethanol-DMF mixtures .
  • Key Considerations : Monitor reaction progress via TLC, optimize stoichiometry, and employ chromatographic purification for higher yields.

Q. How is the structural integrity of this compound validated?

  • Answer : A combination of analytical techniques is employed:

  • X-ray Crystallography : Reveals molecular geometry, hydrogen bonding (e.g., N–H⋯N and C–H⋯F interactions), and crystal packing stabilized by centrosymmetric dimers .
  • Spectroscopy : NMR (¹H/¹³C) confirms proton environments and substituent positions, while FT-IR validates functional groups (e.g., amine and thiazole moieties).
  • Elemental Analysis : Ensures purity and matches calculated molecular formulas.

Q. What preliminary biological assays are used to evaluate its activity?

  • Answer : Common assays include:

  • Enzyme Inhibition : Test against pyruvate:ferredoxin oxidoreductase (PFOR), a target in anaerobic organisms, using spectrophotometric methods .
  • Antimicrobial Screening : Disc diffusion or microdilution assays against bacterial/fungal strains, with MIC (minimum inhibitory concentration) determination .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Answer : Key variables to optimize:

  • Temperature : Controlled reflux (e.g., 90°C in acetic acid for 3–5 hours) improves reaction kinetics .
  • Catalysts : Triethylamine enhances nucleophilicity in coupling reactions .
  • Purification : Sequential washing (e.g., NaHCO₃ solution, water) and recrystallization from polar solvents (methanol, DMF) remove impurities .
    • Data-Driven Approach : Use Design of Experiments (DoE) to test variables like molar ratios and solvent systems.

Q. How do structural modifications (e.g., fluorine substitution) impact bioactivity?

  • Answer : Fluorine at the 5-position enhances electron-withdrawing effects, improving binding to target enzymes like PFOR. Comparative studies show:

  • Electron-Deficient Thiazole Rings : Increase stability of amide anions, critical for enzyme inhibition .
  • Hydrogen Bonding : Non-classical interactions (e.g., C–H⋯F) in crystal packing may correlate with solubility and bioavailability .

Q. How to resolve contradictions in reported biological efficacy across studies?

  • Answer : Discrepancies may arise from:

  • Assay Conditions : Variations in pH, temperature, or microbial strains. Standardize protocols using CLSI guidelines.
  • Structural Analogues : Compare substituent effects (e.g., chloro vs. fluoro derivatives) using SAR (Structure-Activity Relationship) models .
  • Dosage Forms : Dihydrochloride salts vs. free bases may alter solubility and activity.

Methodological Challenges

Q. What advanced techniques characterize intermolecular interactions in the crystal lattice?

  • Answer :

  • Single-Crystal XRD : Identifies classical (N–H⋯N) and non-classical (C–H⋯F/O) hydrogen bonds, with symmetry operations (e.g., centrosymmetric dimers) .
  • Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., H⋯F = 15%, H⋯O = 10%) to packing efficiency.

Q. How to design experiments assessing environmental fate or toxicity?

  • Answer : Reference frameworks like Project INCHEMBIOL :

  • Physicochemical Properties : Measure logP, pKa, and hydrolysis rates.
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition tests.
  • Degradation Pathways : Employ LC-MS/MS to identify metabolites under UV/biological treatment.

Notes

  • Advanced Techniques : Prioritized peer-reviewed methodologies from crystallography and biochemistry literature.
  • Contradiction Resolution : Emphasized standardization and comparative SAR analysis.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 2
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2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride

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